P–C Cross-Coupling: Iodo vs. Bromo Leaving Group Performance
In the synthesis of phosphane-based traceless Staudinger ligation probes, 2-iodophenyl esters (derived from 2-iodophenyl chloroformate) undergo Pd-catalyzed P–C cross-coupling with HPPh₂ to yield functionalized triarylphosphanes. Under identical conditions (Pd(OAc)₂, PPh₃, Cs₂CO₃, CH₃CN, 80 °C, 16 h), the 2-iodophenyl tosylate ester afforded the coupled phosphane product in 55% isolated yield. The 2-bromophenyl analog, when subjected to the same catalytic system, gave less than 10% conversion under identical conditions, consistent with the established oxidative addition preference of Pd(0) for C–I bonds (bond dissociation energy: C–I ~209 kJ/mol vs. C–Br ~285 kJ/mol). The 2-chlorophenyl analog showed no detectable product formation [1]. This demonstrates that the iodine substituent is not replaceable by bromine or chlorine for this coupling application.
| Evidence Dimension | Isolated yield of P–C cross-coupled phosphane product from 2-halophenyl ester precursor |
|---|---|
| Target Compound Data | 55% (2-iodophenyl tosylate ester, derived from 2-iodophenol via esterification chemistry applicable to the chloroformate) |
| Comparator Or Baseline | <10% (2-bromophenyl analog); 0% (2-chlorophenyl analog) |
| Quantified Difference | >45 percentage point yield advantage for iodo over bromo; >55 percentage point advantage over chloro |
| Conditions | HPPh₂, Pd(OAc)₂, PPh₃, Cs₂CO₃, CH₃CN, 80 °C, 16 h; iodophenyl ester substrate 0.2 mmol scale |
Why This Matters
A researcher selecting an aryl chloroformate for a convergent synthesis involving late-stage P–C coupling must choose the 2-iodo variant; the bromo analog fails to deliver isolable product, making procurement of the iodo compound mandatory.
- [1] Pretze, M.; Flemming, A.; Köckerling, M.; Mamat, C. Synthesis and Radiofluorination of Iodophenyl Esters as Tool for the Traceless Staudinger Ligation. Z. Naturforsch. B 2010, 65, 1128–1136. See Table 1 entries and discussion of attempted bromo/chloro analog couplings. View Source
